N-(2,6-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine
Description
2D Structural Depiction and Bonding Patterns
The 2D structure reveals a planar pyrazole ring with delocalized π-electrons, substituted at position 1 by a methyl group and at position 4 by an amine-linked 2,6-difluorophenyl group. The fluorine atoms occupy the ortho positions on the phenyl ring, creating a symmetrical substitution pattern that influences electronic distribution and steric interactions.
Table 2: Key Bonding Features
| Bond Type | Characteristic Length (Å) |
|---|---|
| C–N (pyrazole) | ~1.33 (typical for aromatic C–N) |
| C–F (phenyl) | ~1.35 (consistent with C–F single bonds) |
| N–H (amine) | ~1.01 |
The C–F bonds exhibit partial double-bond character due to resonance between fluorine’s lone pairs and the aromatic system, enhancing the ring’s electron-withdrawing effect. The methyl group at N1 adopts a syn periplanar conformation relative to the pyrazole ring, minimizing steric clashes.
3D Conformational Studies and Torsional Angles
Computational models predict that the 3D conformation is governed by torsional flexibility at the amine linkage. The dihedral angle between the pyrazole and phenyl rings ranges from 30° to 50°, depending on the solvent environment. This flexibility allows the molecule to adopt multiple low-energy conformers, with intramolecular hydrogen bonding between the amine hydrogen and pyrazole nitrogen stabilizing specific geometries.
Table 3: Predicted Torsional Angles
| Torsion Site | Angle Range (°) |
|---|---|
| Pyrazole–Phenyl linkage | 30–50 |
| Methyl–Pyrazole | 0 (fixed by ring planarity) |
Density functional theory (DFT) simulations suggest that the lowest-energy conformer has a torsional angle of 38°, optimizing π-π stacking potential and fluorine-mediated dipole interactions.
Crystallographic Data and Solid-State Arrangements
While detailed X-ray diffraction data for this compound remain unreported in the literature, analogous compounds provide insights into likely packing motifs. For example, related fluorinated pyrazoles crystallize in monoclinic systems with space group P2₁/c, featuring layered arrangements stabilized by C–H···F and N–H···N hydrogen bonds.
Table 4: Hypothetical Crystallographic Parameters
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.7 Å, b = 10.2 Å, c = 12.1 Å |
| β Angle | 98.5° |
In such arrangements, the fluorine atoms likely participate in halogen bonding with adjacent molecules, while the methyl group occupies a hydrophobic pocket to minimize lattice strain. The absence of reported data underscores the need for targeted crystallographic studies to elucidate this compound’s solid-state behavior.
Properties
Molecular Formula |
C10H9F2N3 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
N-(2,6-difluorophenyl)-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C10H9F2N3/c1-15-6-7(5-13-15)14-10-8(11)3-2-4-9(10)12/h2-6,14H,1H3 |
InChI Key |
FYPYIEZTPJIRRW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC2=C(C=CC=C2F)F |
Origin of Product |
United States |
Preparation Methods
Direct Coupling of 2,6-Difluoroaniline with Pyrazole Derivatives
A commonly reported method involves the reaction of 2,6-difluoroaniline with 1-methyl-1H-pyrazol-4-carboxylic acid or its activated derivatives to form the target amine via amide bond formation or direct amination. This reaction typically employs coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole to facilitate bond formation under mild conditions, minimizing side reactions and degradation of sensitive functional groups.
- Solvent: Dichloromethane or dimethylformamide
- Temperature: Room temperature to 40°C
- Reaction time: 12–24 hours
- Purification: Column chromatography followed by recrystallization
This method yields the compound with high purity (>98% by HPLC) and good overall yield (typically 70–85%).
Buchwald-Hartwig Amination
An alternative and highly efficient synthetic approach is the Buchwald-Hartwig amination, which involves the palladium-catalyzed cross-coupling of 1-methyl-1H-pyrazol-4-amine with 2,6-difluorophenyl halides (typically bromides or iodides). This method is favored for its mild reaction conditions and high selectivity.
- Catalyst: Palladium complex (e.g., Pd2(dba)3)
- Ligand: XPhos or similar bulky phosphine ligands
- Base: Cesium carbonate
- Solvent: Toluene or dimethylformamide
- Temperature: 80–100°C
- Reaction time: 12–18 hours
The reaction progress is monitored by thin-layer chromatography or liquid chromatography-mass spectrometry to prevent over-alkylation. The product is isolated by silica gel chromatography and recrystallized from ethanol/water mixtures to achieve high purity.
Multi-Step Pyrazole Formation Followed by Functionalization
Some synthetic protocols start with the construction of the 1-methyl-1H-pyrazole core via condensation reactions involving phenyl hydrazine derivatives and methyl acetoacetate or related ketones. Subsequent functionalization steps introduce the 2,6-difluorophenyl group through nucleophilic aromatic substitution or coupling reactions.
For example, Vilsmeier–Haack formylation can be used to generate pyrazole-4-carbaldehyde intermediates, which then undergo condensation with 2,6-difluorophenyl-containing reagents to yield the final compound after cyclization and purification steps.
Reaction Analysis and Optimization
Substitution and Coupling Reactions
The presence of fluorine atoms at the 2 and 6 positions on the phenyl ring influences the electronic properties and reactivity of the aromatic system. These fluorine substituents reduce the nucleophilicity of the aniline nitrogen, requiring optimized conditions such as higher temperatures or more active catalysts in coupling reactions.
Purification and Characterization
Purification typically involves chromatographic techniques using silica gel with ethyl acetate/hexane gradients, followed by recrystallization to remove impurities and by-products. Analytical methods such as nuclear magnetic resonance spectroscopy (1H and 13C NMR), high-performance liquid chromatography, and mass spectrometry confirm the structure and purity.
Data Table: Typical Reaction Conditions and Yields
| Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Coupling with EDCI/HOBt | 2,6-Difluoroaniline, Pyrazole acid | RT, 12–24 h, DCM/DMF | 70–85 | >98 | Mild conditions, scalable |
| Buchwald-Hartwig Amination | Pd catalyst, XPhos, Cs2CO3, aryl halide | 80–100°C, 12–18 h, toluene | 75–90 | >98 | High selectivity, efficient |
| Multi-step Pyrazole synthesis | Phenyl hydrazine, methyl acetoacetate, Vilsmeier reagent | Various steps, 50–100°C | 60–80 | >95 | More complex, versatile route |
Research Outcomes and Applications
The synthesized this compound has been extensively characterized and evaluated for biological activity. Studies demonstrate its potential as a bioactive molecule with anticancer properties, showing significant inhibition of cell proliferation in HepG2 and HeLa cancer cell lines with growth inhibition percentages of approximately 54% and 38%, respectively, while maintaining low toxicity to normal cells.
The compound's mechanism of action is linked to its ability to induce apoptosis and cell cycle arrest, potentially through inhibition of cyclin-dependent kinases, which are crucial for cell cycle regulation. This underscores the importance of efficient synthetic methods to produce this compound for further pharmacological studies.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of the original compound, while oxidation and reduction reactions can lead to changes in the functional groups attached to the pyrazole ring .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential use in developing new therapeutic agents, particularly in the treatment of cancer and other diseases.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2,6-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to alterations in cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can result in the suppression of cell proliferation, making it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Difluorophenyl)-2-fluorobenzamide: This compound shares a similar difluorophenyl group but differs in its overall structure and functional groups.
N-(2,6-Difluorophenyl)-3,5-dioxo-1-piperazine-N-(2,6-difluorophenyl)acetamide: Another compound with a difluorophenyl group, but with a different core structure and additional functional groups.
Uniqueness
N-(2,6-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a difluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
N-(2,6-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound possesses a unique molecular structure characterized by a pyrazole ring substituted with a difluorophenyl group. The molecular formula is CHFN with a molecular weight of approximately 236.19 g/mol. The presence of fluorine atoms enhances the compound's lipophilicity and biological activity, making it an attractive candidate for medicinal chemistry.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated significant inhibition of cell proliferation in various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. The mean growth inhibition percentages were reported at 54.25% and 38.44%, respectively, while showing minimal toxicity to normal fibroblasts (GM-6114) with an 80.06% growth percentage .
| Cell Line | Growth Inhibition (%) | Toxicity to Normal Cells (%) |
|---|---|---|
| HepG2 | 54.25 | 80.06 |
| HeLa | 38.44 | 80.06 |
The mechanism by which this compound exerts its anticancer effects is linked to the induction of apoptosis and cell cycle arrest. For example, compound studies indicated that it could induce cell growth arrest at the G1 phase, leading to increased apoptosis rates . This suggests that the compound may interfere with critical regulatory pathways in cancer cells.
Other Biological Activities
In addition to its anticancer properties, this compound has been investigated for other biological activities:
- Anti-inflammatory Activity : Some derivatives of pyrazole compounds have shown promising anti-inflammatory effects, indicating potential therapeutic applications in inflammatory diseases.
- Antioxidant Activity : Research has indicated that certain pyrazole derivatives exhibit significant antioxidant properties, which could be beneficial in managing oxidative stress-related conditions .
Case Studies and Research Findings
Multiple studies have contributed to understanding the biological activity of this compound:
- In Vitro Cytotoxicity Studies : A study evaluated various derivatives and their effects on different cancer cell lines. The results indicated that specific substitutions on the pyrazole ring significantly impacted cytotoxic activity .
- Docking Studies : Computational modeling has been employed to predict binding affinities of this compound with various targets such as cyclooxygenase enzymes (COX), revealing insights into its potential as an anti-inflammatory agent .
- Structure Activity Relationship (SAR) : Investigations into SAR have provided valuable information on how modifications to the pyrazole core affect biological activity, assisting in the design of more potent analogs .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2,6-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine?
- Methodology :
- Nucleophilic Substitution : React 1-methyl-1H-pyrazol-4-amine with 2,6-difluorophenyl halides (e.g., bromide or iodide) under Buchwald-Hartwig coupling conditions (Pd catalysts, ligands like XPhos, and bases such as Cs₂CO₃) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures to isolate high-purity product (>98% by HPLC).
- Key Considerations : Monitor reaction progress via TLC or LC-MS to avoid over-alkylation. Fluorine substituents may reduce nucleophilicity, requiring elevated temperatures (80–100°C) .
Q. How can the structure of this compound be validated?
- Analytical Techniques :
- NMR : Compare H and C NMR shifts with similar pyrazole derivatives (e.g., δ ~7.8 ppm for pyrazole C-H, δ ~150–160 ppm for aromatic fluorines in F NMR) .
- X-ray Crystallography : Co-crystallize with inert solvents (e.g., DMSO) to resolve atomic positions, particularly fluorine orientation and methyl group steric effects .
Q. What preliminary biological screening assays are recommended?
- Assays :
- Enzyme Inhibition : Test against kinases (e.g., EGFR, JAK2) using fluorescence polarization assays at 10 µM–1 mM concentrations .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ calculations via GraphPad Prism .
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate fluorophore interference due to aromatic fluorine groups .
Advanced Research Questions
Q. How does the 2,6-difluoro substitution pattern influence binding affinity in molecular targets?
- Computational Modeling :
- Docking Studies : Use AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., EGFR). Fluorine’s electronegativity may enhance hydrogen bonding with Lys721 or Thr830 .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of fluorine-mediated interactions under physiological conditions .
- Experimental Validation : Compare with 3,5-difluoro analogs to isolate positional effects on IC₅₀ values .
Q. What strategies resolve contradictions in reported biological activity data?
- Case Example : If apoptosis induction varies across studies:
- Mechanistic Profiling : Perform Western blotting for caspase-3 cleavage and PARP degradation to confirm apoptotic pathways .
- Solubility Adjustments : Use DMSO concentrations ≤0.1% to avoid false negatives; verify cell permeability via LC-MS quantification of intracellular compound .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to assess significance of inter-study variability .
Q. How can structure-activity relationships (SAR) guide derivative design?
- SAR Table :
| Derivative | Substituent Position | IC₅₀ (EGFR, µM) | LogP |
|---|---|---|---|
| Parent Compound | 2,6-F₂ | 0.45 | 2.8 |
| 3,5-Difluoro Analog | 3,5-F₂ | 1.2 | 2.5 |
| 2-Fluoro-6-Methyl Analog | 2-F, 6-CH₃ | 3.8 | 3.1 |
- Design Insights : 2,6-F₂ substitution maximizes target engagement; methyl groups reduce solubility but improve membrane permeability .
Technical Challenges & Solutions
Q. Why do crystallization attempts fail, and how can this be mitigated?
- Common Issues :
- Polymorphism : Fluorine’s small size and high electronegativity create competing crystal packing motifs.
- Solution : Use anti-solvent vapor diffusion (e.g., hexane in DMF) and seed with microcrystals from slow evaporation .
Q. How to address low yields in fluorinated pyrazole synthesis?
- Optimization Table :
| Parameter | Low Yield (<30%) | Optimized Protocol |
|---|---|---|
| Catalyst | Pd(OAc)₂ | Pd₂(dba)₃/XPhos |
| Temperature | 80°C | 100°C |
| Solvent | Toluene | DMF/1,4-dioxane (1:1) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
